Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate
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Overview
Description
Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate is an organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate typically involves the condensation of indole derivatives with appropriate aldehydes and esters. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the N-alkylation of indole derivatives using alkyl halides in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of phase-transfer catalysis and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like manganese dioxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Formation of indole-3-carboxaldehyde derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, leading to modulation of cellular processes. For example, it may inhibit enzymes or bind to receptors involved in cell signaling pathways . The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Another indole derivative with potential therapeutic applications.
Uniqueness: Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61364-29-2 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl 3-(1-benzylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-22-19(21)12-11-16-14-20(13-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-12,14H,13H2,1H3 |
InChI Key |
MRWOJGNBAMVSRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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